5-Bromo-4-methyl-3-iodo-1H-pyrazole
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Overview
Description
5-Bromo-4-methyl-3-iodo-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of bromine, iodine, and methyl groups on the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-3-iodo-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-3-iodo-1H-pyrazole.
Bromination: The bromination of 4-methyl-3-iodo-1H-pyrazole is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger quantities of reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-3-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be obtained.
Coupling Products: Complex heterocyclic compounds with extended conjugation or additional functional groups can be synthesized.
Scientific Research Applications
5-Bromo-4-methyl-3-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-3-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: This compound shares a similar pyrazole core but has a different substitution pattern.
3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine: Another related compound with two bromine atoms instead of one bromine and one iodine.
Uniqueness
5-Bromo-4-methyl-3-iodo-1H-pyrazole is unique due to the specific combination of bromine, iodine, and methyl groups on the pyrazole ring.
Properties
IUPAC Name |
5-bromo-3-iodo-4-methyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrIN2/c1-2-3(5)7-8-4(2)6/h1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKXSLFXPWKVNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrIN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.90 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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